molecular formula C22H29FN2O2 B12751126 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene- CAS No. 134069-65-1

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene-

Cat. No.: B12751126
CAS No.: 134069-65-1
M. Wt: 372.5 g/mol
InChI Key: IEXYYBDEFFUBMZ-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes an oxygen atom and two nitrogen atoms. The compound also features a cyclohexyl group and a 4-fluorophenyl ethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene- involves multiple steps, including the formation of the spirocyclic ring system and the introduction of the cyclohexyl and 4-fluorophenyl ethyl groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological targets. In industry, it could be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-cyclohexyl-8-(2-(4-fluorophenyl)ethyl)-4-methylene- can be compared with other similar spirocyclic compounds. Similar compounds may include those with different substituents on the spiro ring system or variations in the cyclohexyl and 4-fluorophenyl ethyl groups. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

134069-65-1

Molecular Formula

C22H29FN2O2

Molecular Weight

372.5 g/mol

IUPAC Name

3-cyclohexyl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C22H29FN2O2/c1-17-22(27-21(26)25(17)20-5-3-2-4-6-20)12-15-24(16-13-22)14-11-18-7-9-19(23)10-8-18/h7-10,20H,1-6,11-16H2

InChI Key

IEXYYBDEFFUBMZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C4CCCCC4

Origin of Product

United States

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